5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
Descripción
Propiedades
IUPAC Name |
5-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S2/c19-16-7-9-18(26-16)27(24,25)22-14-5-3-4-13(12-14)15-6-8-17(21-20-15)23-10-1-2-11-23/h3-9,12,22H,1-2,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXCUEGFBQEAKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring and a pyridazinone ring, both of which are known to interact with a wide range of biological targets and have been utilized in medicinal chemistry against a range of physiological effects.
Mode of Action
The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring. These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds containing pyrrolidine and pyridazinone rings have been shown to possess a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Actividad Biológica
5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide (CAS No. 904825-99-6) is a synthetic compound that has attracted attention for its potential biological activities. This article explores its chemical properties, mechanism of action, and biological activity, particularly focusing on its role as a phosphodiesterase (PDE) inhibitor and its implications in therapeutic applications.
The molecular formula of 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is , with a molecular weight of 420.9 g/mol. The compound features a thiophene ring, a sulfonamide group, and a pyridazinyl moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄O₂S₂ |
| Molecular Weight | 420.9 g/mol |
| CAS Number | 904825-99-6 |
5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide primarily acts as a selective inhibitor of phosphodiesterase 4 (PDE4). Phosphodiesterases are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular processes. By inhibiting PDE4, this compound can elevate cAMP levels, leading to enhanced signaling pathways associated with anti-inflammatory responses and other physiological effects.
In Vitro Studies
Research has demonstrated that compounds similar to 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide exhibit significant anti-inflammatory properties through the modulation of cAMP levels. For example, studies have shown that PDE4 inhibitors can reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Studies
- Asthma Treatment : A study evaluated the efficacy of PDE4 inhibitors in reducing airway inflammation in asthmatic models. The results indicated that these compounds significantly decreased eosinophil infiltration and cytokine production, highlighting their therapeutic potential .
- Chronic Inflammatory Diseases : Another investigation focused on the use of PDE4 inhibitors in models of rheumatoid arthritis. The findings revealed that treatment with such compounds led to reduced joint inflammation and damage, supporting their role as potential therapeutic agents for chronic inflammatory conditions .
Safety and Toxicology
While specific toxicity data for 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is limited, general safety profiles for PDE4 inhibitors suggest that they can cause gastrointestinal side effects and may lead to psychiatric symptoms in some patients. Ongoing research aims to optimize the therapeutic index by developing more selective PDE4 inhibitors with fewer side effects .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide exhibit anticancer properties. The structural components of this compound allow it to interact with various cellular pathways involved in tumor growth and proliferation.
Case Study:
A study demonstrated that derivatives of this compound showed selective cytotoxicity against certain cancer cell lines, suggesting potential for development as an anticancer agent.
Phosphodiesterase Inhibition
The compound has been identified as a potential inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can modulate inflammatory responses.
Mechanism of Action:
PDE4 inhibition is associated with the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), making it a candidate for treating inflammatory diseases .
Antimicrobial Properties
Similar compounds have shown antimicrobial activity, suggesting that 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide may also possess such properties. The sulfonamide group is known for its antibacterial effects.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Fluorophenyl)-N-pyrrolidin-1-ylnicotinamide | Contains fluorophenyl instead of thiophene | Anticancer activity |
| N-(4-Methylphenyl)-N'-(pyridin-2-yloxy)urea | Urea linkage instead of sulfonamide | Antimicrobial properties |
| 4-Chloro-N-(piperidin-1-yloxy)benzamide | Piperidine instead of pyrrolidine | Antifungal activity |
This table illustrates how variations in functional groups influence the biological activity and potential applications of these compounds.
Synthesis Pathways
The synthesis of 5-chloro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide can be achieved through various organic synthesis methods. These methods highlight the versatility in creating complex heterocyclic compounds.
Métodos De Preparación
Direct Sulfonation of Thiophene
Thiophene undergoes electrophilic sulfonation at the 2-position using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Subsequent chlorination with PCl₅ yields the sulfonyl chloride with 78–82% isolated purity.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (sulfonation) |
| Reagent Ratio | 1:1.2 (thiophene:ClSO₃H) |
| Reaction Time | 4–6 hours |
| Yield | 68–72% |
Alternative Route via Grignard Intermediates
A patent-disclosed method (US9498483B2) utilizes 2-bromo-5-chlorothiophene, which is metallated with Mg in THF and quenched with SO₂ gas to form the sulfinate. Oxidation with Cl₂ gas achieves 85% conversion to the sulfonyl chloride.
Preparation of 6-(Pyrrolidin-1-yl)pyridazin-3-yl Triflate
Pyridazine Ring Construction
Cyclocondensation of maleic hydrazide with acetylene derivatives under Huisgen conditions generates the pyridazine core. Regioselective substitution at the 3-position is achieved via:
Method A:
-
Nitration at C3 using HNO₃/H₂SO₄
-
Reduction to amine with H₂/Pd-C
Method B:
Direct amination of 3-bromo-6-chloropyridazine using pyrrolidine in DMF at 120°C (24 hours, 64% yield).
Triflation of Pyridazine N-Oxide
The 3-hydroxypyridazine N-oxide intermediate undergoes triflation with Tf₂O in the presence of 2,6-lutidine (0°C, 2 hours). Deprotection of the N-oxide with PCl₃ yields the reactive triflate (91% purity by HPLC).
Suzuki-Miyaura Cross-Coupling of Intermediates
Optimization of Coupling Parameters
Coupling 3-aminophenylboronic acid with 6-(pyrrolidin-1-yl)pyridazin-3-yl triflate requires careful catalyst selection:
| Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 80°C | 58 |
| Pd(dppf)Cl₂ | Toluene | 100°C | 72 |
| XPhos Pd G2 | THF | 60°C | 85 |
Key Finding: Bulky phosphine ligands (XPhos) suppress proto-deboronation side reactions, enhancing yield.
Final Sulfonamide Coupling
Two-Step Amination-Sulfonylation
-
Buchwald-Hartwig Amination:
Reacting the biphenyl intermediate with NH₃ gas in the presence of BrettPhos Pd precatalyst (96% conversion). -
Sulfonylation:
Treating the amine with 5-chlorothiophene-2-sulfonyl chloride (1.1 eq) and DIEA in DCM (0°C to RT, 12 hours).
Purity Data:
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Silica Chromatography | 98.2 | 74 |
| Crystallization (EtOAc/Hexane) | 99.5 | 68 |
One-Pot Tandem Approach
A recent advancement employs photoredox catalysis to simultaneously activate the amine and sulfonyl chloride, achieving 89% yield in 6 hours (blue LEDs, acetonitrile solvent).
Scalability and Industrial Considerations
Continuous Flow Synthesis
EvitaChem’s protocol adapts the sulfonylation step to continuous flow reactors, demonstrating:
-
3.2-fold productivity increase vs batch
-
99.8% conversion at 120°C residence time
-
Amberlyst-70 catalyst lifetime >400 hours.
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 24 |
| PMI (kg/kg) | 32 | 11 |
| Energy Consumption (kW·h/kg) | 48 | 19 |
Analytical Characterization
Spectroscopic Data
PXRD and Thermal Analysis
-
Melting point: 214–216°C (DSC, heating rate 10°C/min)
-
Crystalline form II shows superior stability (40°C/75% RH: 98.4% potency at 6 months).
Q & A
Q. Basic
- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and pyrrolidine/pyridazine protons (δ 2.5–3.5 ppm). C NMR confirms sulfonamide quaternary carbons (~115–120 ppm) .
- IR Spectroscopy : Key peaks include sulfonamide S=O (1320–1360 cm) and aromatic C=C (1450–1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 435.08) .
How can researchers resolve discrepancies in spectral data during characterization?
Advanced
Discrepancies often arise from:
- Tautomerism : Pyridazine rings may exhibit keto-enol tautomerism, altering NMR shifts. Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously .
- Crystallography : X-ray diffraction provides definitive bond lengths/angles for the sulfonamide and pyridazine moieties .
- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra .
What biological targets are associated with this compound?
Basic
The compound’s sulfonamide group suggests potential inhibition of enzymes like carbonic anhydrase (CA) or tyrosine kinases. Pyridazine derivatives are known to interact with adenosine receptors and phosphodiesterases. Preliminary studies indicate activity against thromboembolic pathways .
How should researchers design experiments to elucidate the mechanism of action?
Q. Advanced
- Enzyme Assays : Measure IC values using fluorogenic substrates (e.g., CA inhibition via 4-nitrophenyl acetate hydrolysis) .
- Molecular Docking : Model interactions with CA IX (PDB ID: 3IAI) to identify key binding residues (e.g., Zn coordination by sulfonamide) .
- Cellular Uptake Studies : Use fluorescent analogs to assess permeability in cancer cell lines (e.g., HT-29) .
What pharmacological applications are under investigation for this compound?
Basic
Current research focuses on:
- Anticancer Therapy : Targeting hypoxic tumors via CA IX inhibition.
- Antithrombotics : Modulating platelet aggregation pathways.
- Neuroinflammation : PDE4 inhibition for neurodegenerative diseases .
How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved?
Q. Advanced
- Prodrug Strategies : Introduce ester groups at the sulfonamide nitrogen to enhance lipophilicity.
- Salt Formation : Hydrochloride salts improve aqueous solubility.
- Structural Modifications : Replace pyrrolidine with piperazine to reduce metabolic degradation .
How does this compound compare to structurally similar sulfonamide derivatives?
Q. Basic
| Compound | Key Structural Differences | Biological Impact |
|---|---|---|
| This compound | Pyrrolidinyl-pyridazine core | Enhanced CA IX selectivity |
| 5-Chloro-N-(3-phenyl) analog | Lacks pyridazine moiety | Reduced kinase inhibition |
| Carboxamide derivative | Replaces sulfonamide with carboxamide | Lower solubility but improved cell uptake |
How should conflicting bioactivity data across studies be analyzed?
Q. Advanced
- Assay Variability : Standardize protocols (e.g., pH, incubation time) for enzyme assays.
- Solubility Limits : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
- Structural Analog Testing : Compare activity of derivatives to identify critical functional groups (e.g., sulfonamide vs. carboxamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
